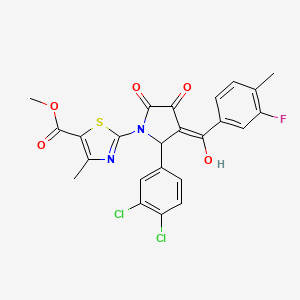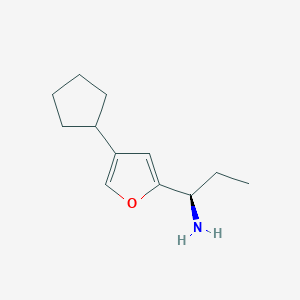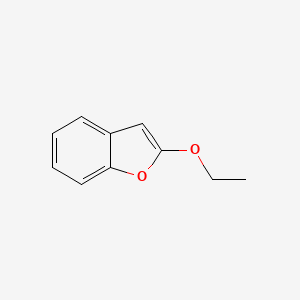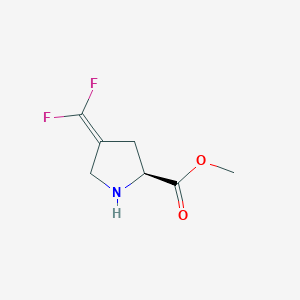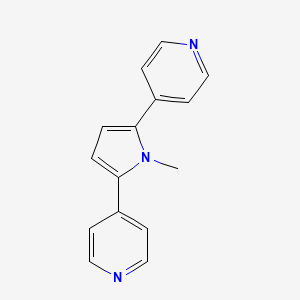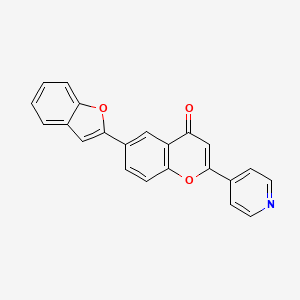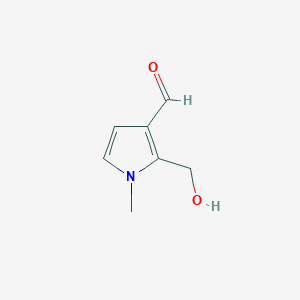
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a hydroxymethyl group and a carbaldehyde group attached to the pyrrole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The resulting intermediate is then oxidized to form the carbaldehyde group. This process typically requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as employing eco-friendly reagents and solvents, is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form a primary alcohol.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Formation of 2-(carboxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde.
Reduction: Formation of 2-(hydroxymethyl)-1-methyl-1H-pyrrole-3-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde involves its interaction with various molecular targets. The hydroxymethyl and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Hydroxymethyl)furfural: Another compound with a hydroxymethyl group and an aldehyde group, but with a furan ring instead of a pyrrole ring.
Pyrrolone and Pyrrolidinone Derivatives: Compounds with similar pyrrole-based structures but different functional groups.
Uniqueness
2-(Hydroxymethyl)-1-methyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and its pyrrole ring structure. This combination imparts distinct reactivity and potential biological activities that are not observed in similar compounds .
Propriétés
Numéro CAS |
62501-64-8 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-1-methylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C7H9NO2/c1-8-3-2-6(4-9)7(8)5-10/h2-4,10H,5H2,1H3 |
Clé InChI |
BYGFXZUDVISMDK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


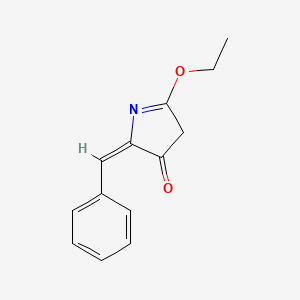
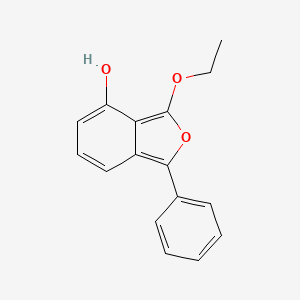

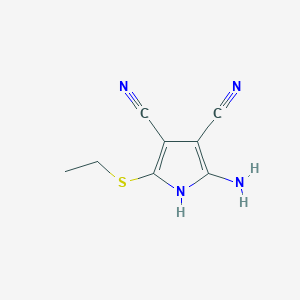
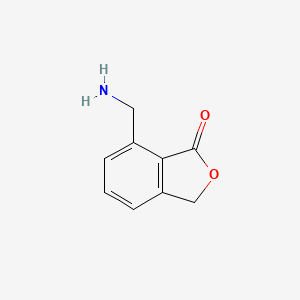
![5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12875566.png)
